1-(5-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane dihydrochloride

Sigma receptor pharmacology Structure-activity relationship CNS drug discovery

1-(5-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane dihydrochloride (CAS 2287332-52-7) is the dihydrochloride salt of a heterocyclic building block comprising a saturated seven-membered 1,4-diazepane (homopiperazine) ring N-substituted at the 1-position with a 5-trifluoromethylpyridin-2-yl group. The free base (CAS 306934-70-3) has a molecular weight of 245.24 g·mol⁻¹, a melting point of 50–53 °C, and a boiling point of 110 °C ,.

Molecular Formula C11H16Cl2F3N3
Molecular Weight 318.17
CAS No. 2287332-52-7
Cat. No. B3005422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane dihydrochloride
CAS2287332-52-7
Molecular FormulaC11H16Cl2F3N3
Molecular Weight318.17
Structural Identifiers
SMILESC1CNCCN(C1)C2=NC=C(C=C2)C(F)(F)F.Cl.Cl
InChIInChI=1S/C11H14F3N3.2ClH/c12-11(13,14)9-2-3-10(16-8-9)17-6-1-4-15-5-7-17;;/h2-3,8,15H,1,4-7H2;2*1H
InChIKeyQBDCOEGXWJZGKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane Dihydrochloride (CAS 2287332-52-7): Structural and Physicochemical Baseline for Procurement Evaluation


1-(5-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane dihydrochloride (CAS 2287332-52-7) is the dihydrochloride salt of a heterocyclic building block comprising a saturated seven-membered 1,4-diazepane (homopiperazine) ring N-substituted at the 1-position with a 5-trifluoromethylpyridin-2-yl group. The free base (CAS 306934-70-3) has a molecular weight of 245.24 g·mol⁻¹, a melting point of 50–53 °C, and a boiling point of 110 °C [1], . The dihydrochloride salt (C₁₁H₁₆Cl₂F₃N₃, MW 318.17) is supplied as a solid with a typical purity of ≥95%, and is classified as a heterocyclic building block for research and drug discovery applications , . This compound belongs to the broader class of 1,4-diazepane derivatives that have been explored as scaffolds for factor Xa inhibitors, sigma receptor ligands, farnesyltransferase inhibitors, CB2 agonists, and T-type calcium channel blockers [2], [3].

Why 1-(5-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane Dihydrochloride Cannot Be Interchanged with Piperazine Analogs or Free-Base Forms in Research Programs


Generic substitution of this compound with its closest analogs—the six-membered piperazine congener (1-(5-(trifluoromethyl)pyridin-2-yl)piperazine, CAS 132834-58-3), the free-base form (CAS 306934-70-3), or regioisomeric CF₃-pyridine variants—carries quantifiable risks to experimental reproducibility and downstream biological outcomes. The seven-membered 1,4-diazepane ring exhibits higher conformational flexibility and altered nitrogen basicity (homopiperazine predicted pKa ≈ 11.02 vs. piperazine pKa₁ ≈ 5.7–5.8) compared to the six-membered piperazine ring , [1]; this directly impacts receptor-ligand binding geometries, as demonstrated by the remarkable improvement in sigma-1 receptor affinity and sigma-1/sigma-2 selectivity observed upon homologation from piperazine to 1,4-diazepane scaffolds . Furthermore, the dihydrochloride salt form provides defined stoichiometric protonation of both secondary amine nitrogens, ensuring consistent aqueous solubility and eliminating the batch-to-batch variability in protonation state that complicates handling of the hygroscopic free base . The 5-trifluoromethyl substitution on the pyridine ring imposes distinct electronic and steric properties compared to 3-CF₃ or 6-CF₃ regioisomers, which can alter metabolic stability, target engagement, and synthetic derivatization routes [2].

Quantitative Differentiation Evidence for 1-(5-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane Dihydrochloride Versus Closest Analogs


1,4-Diazepane vs. Piperazine Ring Size: Impact on Sigma-1 Receptor Affinity and Selectivity

Replacing the six-membered piperazine ring with its seven-membered 1,4-diazepane homolog produces a quantifiable enhancement in sigma-1 receptor binding. Literature evidence demonstrates that homologation of piperazine to 1,4-diazepane yields a remarkable improvement in sigma-1 receptor affinity and sigma-1/sigma-2 selectivity; the 1,4-dibenzyl-substituted 1,4-diazepane derivative 4a displays a K(i) value of 7.4 nM at the sigma-1 receptor . While the target compound itself bears a 5-trifluoromethylpyridin-2-yl substituent rather than a dibenzyl motif, the scaffold-level advantage of the seven-membered ring over the six-membered piperazine is established: the expanded ring alters the spatial presentation of the N-substituent and modulates the pKa of the secondary amine (homopiperazine predicted pKa ≈ 11.02 vs. piperazine pKa₂ ≈ 9.8), directly affecting protonation state at physiological pH and hydrogen-bonding capacity within the receptor binding pocket , [1].

Sigma receptor pharmacology Structure-activity relationship CNS drug discovery

Dihydrochloride Salt vs. Free Base: Handling Stability and Stoichiometric Consistency for Reproducible Assay Preparation

The dihydrochloride salt (CAS 2287332-52-7, MW 318.17) provides a defined, non-hygroscopic solid form with both secondary amine nitrogens stoichiometrically protonated, in contrast to the free base (CAS 306934-70-3, MW 245.24, mp 50–53 °C), which is a low-melting solid susceptible to air sensitivity and moisture uptake due to the basicity of the 1,4-diazepane nitrogens (predicted homopiperazine pKa ≈ 11.02) [1], . The free base requires storage under inert atmosphere and desiccated conditions (recommended: keep in dark place, sealed in dry, room temperature) . The dihydrochloride salt is recommended for storage at room temperature without special atmospheric precautions, reflecting superior ambient stability that reduces preparation variability during compound weighing and solution formulation . The doubling of molecular weight (318.17 vs. 245.24 g·mol⁻¹) must be accounted for in molarity calculations when switching between salt and free-base forms [1], .

Salt selection Aqueous solubility Laboratory handling

1,4-Diazepane Moiety as a Privileged P4 Fragment for Factor Xa S4 Aryl-Binding Domain Engagement

The 1,4-diazepane ring in this compound serves as a validated P4 moiety designed to occupy the S4 aryl-binding domain of the factor Xa (fXa) active site, a design strategy that has yielded clinical-quality fXa inhibitors. In the foundational work by Koshio et al., a series of 1,4-diazepane-based fXa inhibitors was rationally designed to exploit the steric and conformational properties of the seven-membered ring for S4 pocket complementarity. The optimized compound 13 (YM-96765), which incorporates a 1,4-diazepane P4 fragment, demonstrated a fXa IC₅₀ of 6.8 nM with effective antithrombotic activity in vivo without prolonging bleeding time [1]. The target compound, 1-(5-(trifluoromethyl)pyridin-2-yl)-1,4-diazepane dihydrochloride, provides the identical 1,4-diazepane scaffold with a synthetically versatile 5-trifluoromethylpyridine substituent that can serve as either a direct P1/P2 binding element or a vector for further elaboration through the pyridine nitrogen and CF₃ group, enabling modular exploration of the fXa pharmacophore [2], [3].

Factor Xa inhibition Anticoagulant discovery Structure-based drug design

Fragment-Based Drug Discovery Utility: Classified as a Versatile Small-Molecule Scaffold for Focused Library Synthesis

The compound is explicitly classified by commercial suppliers as a fragment molecule (片段分子) that serves as an important scaffold for molecular splicing, extension, and modification in novel drug candidate design and screening [1]. This classification distinguishes it from end-point drug candidates or simple intermediates: the molecule presents three chemically differentiable functional groups—the secondary amine at the 4-position of the 1,4-diazepane ring, the pyridine nitrogen, and the trifluoromethyl group—each capable of independent derivatization. The secondary amine (pKa ≈ 11.02 for the parent homopiperazine) can undergo selective N-alkylation, acylation, sulfonylation, or reductive amination under orthogonal conditions to the pyridine ring; the pyridine nitrogen can participate in metal coordination, quaternization, or N-oxide formation; and the CF₃ group provides metabolic stability enhancement and ¹⁹F NMR handles for binding studies , [2]. The dihydrochloride salt form further facilitates use in aqueous-based parallel synthesis protocols without the pH-adjustment steps required for the free base .

Fragment-based drug discovery Scaffold hopping Parallel synthesis

Thermal and Physical Property Comparison: Dihydrochloride Salt vs. Free Base for Formulation and Scale-Up Decisions

Quantitative thermal analysis reveals meaningful differences between the dihydrochloride salt and the free base that directly impact process chemistry and pre-formulation workflows. The free base (CAS 306934-70-3) is a low-melting solid with a melting point of 50–53 °C and a boiling point of 110 °C, characteristics that complicate vacuum drying, milling, and elevated-temperature storage . The piperazine analog (CAS 132834-58-3) similarly exhibits a low melting range of 43–49 °C and a boiling point of 122 °C (at 2 mmHg) . While a discrete melting point for the dihydrochloride salt is not uniformly reported across vendors, salt formation with HCl typically raises the melting point substantially through ionic lattice stabilization—a well-established phenomenon in pharmaceutical salt selection—improving robustness during processing, shipping, and long-term storage . The salt is stored at room temperature without special atmospheric precautions, whereas the free base requires sealed, dry, dark storage to prevent degradation , .

Pre-formulation Salt screening Scale-up chemistry

Procurement-Relevant Application Scenarios for 1-(5-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane Dihydrochloride Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery: Modular Scaffold for Multi-Vector Library Synthesis Targeting Serine Proteases and GPCRs

This compound is optimally deployed in fragment-based drug discovery (FBDD) campaigns where the 1,4-diazepane scaffold has demonstrated privileged status across multiple target classes including factor Xa (IC₅₀ = 6.8 nM achievable with optimized derivatives) [1], sigma receptors (K(i) = 7.4 nM for 1,4-diazepane derivatives) , farnesyltransferase (low nanomolar inhibition) [2], CB2 receptors, and T-type calcium channels. The three differentiable functional groups (secondary amine, pyridine N, CF₃) enable parallel library synthesis with independent diversification at each reactive site, maximizing the chemical space explored per synthetic cycle. The dihydrochloride salt form ensures consistent aqueous solubility during library synthesis, eliminating the pH-adjustment variability that complicates free-base starting materials . Procurement of this specific scaffold rather than the piperazine analog or free-base form directly supports FBDD workflows that require stoichiometric precision, ambient storage stability, and pre-validated biological relevance.

Factor Xa Inhibitor Lead Optimization: Pre-Validated P4 Scaffold with Synthetic Handle for S1/S4 Pocket Elaboration

For anticoagulant discovery programs leveraging the S4 aryl-binding domain of factor Xa, this compound provides the identical 1,4-diazepane P4 core that yielded YM-96765 (fXa IC₅₀ = 6.8 nM) with documented in vivo antithrombotic efficacy and a favorable bleeding-time safety profile [1]. The 5-trifluoromethylpyridin-2-yl substituent serves as a versatile P1/P2 vector: the pyridine nitrogen can coordinate the catalytic serine or engage in hydrogen-bonding interactions, while the electron-withdrawing CF₃ group enhances metabolic stability at the pyridine ring. The secondary amine at the 4-position of the diazepane ring remains available for installation of P4 capping groups (sulfonamides, carbamates, amides) to optimize S4 pocket complementarity. The dihydrochloride salt enables direct use in aqueous coupling reactions without pre-neutralization, streamlining the synthetic route to focused fXa inhibitor libraries . Substituting the piperazine analog (CAS 132834-58-3) would sacrifice the S4-binding advantage conferred by the seven-membered ring geometry .

Sigma Receptor Ligand Development: Scaffold with Documented Subtype Selectivity Advantage Over Piperazine Congeners

In sigma-1/sigma-2 receptor programs, the 1,4-diazepane scaffold has demonstrated superior sigma-1 affinity and sigma-1/sigma-2 selectivity compared to piperazine-based analogs, with optimized derivatives achieving K(i) values of 7.4 nM at sigma-1 . The target compound provides this scaffold with a 5-trifluoromethylpyridin-2-yl substituent that can be further functionalized to modulate lipophilicity (XLogP3-AA = 1.9 for the free base) [3] and receptor residence time. The dihydrochloride salt ensures that both nitrogens remain protonated during biological assay preparation, eliminating ambiguity about the active species' ionization state at physiological pH—a critical consideration given the high pKa (≈11.02) of the homopiperazine secondary amine . This compound is suited for hit-to-lead programs where sigma receptor subtype selectivity is a primary optimization parameter and where scaffold-based differentiation from piperazine-derived competitors is strategically valuable.

Multi-Target Focused Library Synthesis: Single Building Block Enabling Parallel Chemistry Across Diverse Therapeutic Areas

Given the 1,4-diazepane scaffold's demonstrated relevance across factor Xa [1], sigma receptors , farnesyltransferase [2], CB2 receptors, and T-type calcium channels, this single building block can anchor a multi-target focused library. The dihydrochloride salt form's ambient storage stability (room temperature, no special atmospheric precautions) enables efficient inventory management for medium-to-high-throughput parallel synthesis. Each library member can be generated through selective functionalization of the three reactive sites: (i) N-4 acylation/sulfonylation/reductive amination, (ii) pyridine N-quaternization or N-oxide formation, and (iii) CF₃-directed late-stage functionalization. This procurement strategy maximizes return on chemical investment by enabling a single compound acquisition to feed multiple medicinal chemistry programs simultaneously, rather than purchasing separate building blocks for each target class.

Quote Request

Request a Quote for 1-(5-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.